molecular formula C11H14N2S2 B1231819 Picartamide CAS No. 76732-75-7

Picartamide

Cat. No.: B1231819
CAS No.: 76732-75-7
M. Wt: 238.4 g/mol
InChI Key: ITNLONMDUMHEOK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Picartamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions of this compound can yield various reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Picartamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Picartamide is often compared with other similar compounds, such as cimetidine and ranitidine, which are also used to reduce gastric acidity. Unlike cimetidine and ranitidine, this compound has been found to be more effective in certain conditions, such as Zollinger-Ellison syndrome . Other similar compounds include:

    Cimetidine: A histamine H2 receptor antagonist used to treat gastric ulcers and hyperacidity.

    Ranitidine: Another histamine H2 receptor antagonist with similar applications.

    Famotidine: A more potent histamine H2 receptor antagonist used for similar therapeutic purposes.

This compound’s uniqueness lies in its distinct mechanism of action and its higher efficacy in certain conditions compared to these similar compounds .

Properties

CAS No.

76732-75-7

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

N-methyl-2-pyridin-2-ylthiolane-2-carbothioamide

InChI

InChI=1S/C11H14N2S2/c1-12-10(14)11(6-4-8-15-11)9-5-2-3-7-13-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,14)

InChI Key

ITNLONMDUMHEOK-UHFFFAOYSA-N

SMILES

CNC(=S)C1(CCCS1)C2=CC=CC=N2

Canonical SMILES

CNC(=S)C1(CCCS1)C2=CC=CC=N2

76732-75-7

Synonyms

2-methylaminocarbothioyl-2-(pyridyl)-2-tetrahydrothiophene
40749 RP
N-methyl-2-(2-pyridyl)-2,3,4,5-tetrahydro-2-thiophene carbothioamide
RP 40749
RP-40749

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (22.5 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47:53 by volume; 182 cc) is added dropwise, in the course of 14 minutes, to a 1.6 M solution of n-butyllithium in hexane (142 cc), which has been cooled to -55° C. The mixture is stirred for 5 minutes at a temperature of about -60° C. and a solution of 2-(pyrid-2-yl)tetrahydrothiophene (30 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47:53 by volume; 182 cc) is added in the course of 13 minutes. After stirring for 7 minutes at -65° C., a solution of methyl isothiocyanate (16.8 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47:53 by volume; 90 cc) is added in the course of 13 minutes at a temperature of the order of -60° C. The reaction mixture is subsequently stirred for 1 hour at the same temperature and then for 1 hour whilst allowing the temperature to rise gradually to +5° C. After adding distilled water (900 cc), the reaction mixture is extracted twice with ethyl acetate (900 cc in total). The combined organic extracts are washed three times with distilled water (2700 cc in total), dried over anhydrous sodium sulphate and concentrated to dryness. The residue (43 g) is dissolved in boiling ethanol (180 cc). After filtering hot, the solution is kept for 24 hours at a temperature of about 4° C. The crystals which have appeared are filtered off, washed with ethanol (10 cc) and then twice with diisopropyl ether (30 cc in total) and dried under reduced pressure (20 mm Hg) at a temperature of about 20° C., in the presence of potassium hydroxide pellets. 1.9 g of a product prepared under the same conditions are added to the product thus obtained (12.5 g), the whole is then dissolved in boiling ethanol (95 cc) and the solution, to which decolourising charcoal (1 g) is added, is filtered hot and then kept, after cooling, for 1 hour at a temperature of about 5° C. The crystals which have appeared are filtered off and washed with ethanol (10 cc) and then twice with diisopropyl ether (30 cc in total). After drying under reduced pressure (1 mm Hg) at 55° C., N-methyl-2-(pyrid-2-yl)tetrahydrothiophene-2-carbothioamide (12.5 g) melting at 131° C., is obtained.
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22.5 g
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182 mL
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142 mL
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30 g
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182 mL
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95 mL
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